Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-
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Overview
Description
3,4-Dimethoxybicyclo[420]octa-1,3,5-triene is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[420]octa-1,3,5-triene core with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with a suitable cyclizing agent to form the bicyclic structure. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
- 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-triene
Uniqueness
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene is unique due to its specific substitution pattern and the presence of methoxy groups, which impart distinct chemical properties.
Properties
CAS No. |
53995-96-3 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C10H12O2/c1-11-9-5-7-3-4-8(7)6-10(9)12-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZCJKXMUFWQNZQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCC2=C1)OC |
Origin of Product |
United States |
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